2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid
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Overview
Description
2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid is a complex organic compound with a unique structure that includes a chloro-fluorophenyl group and an azolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid typically involves multiple steps, including the formation of the azolidinone ring and the introduction of the chloro-fluorophenyl group. One common method involves the reaction of 3-chloro-4-fluoroaniline with a suitable azolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylacetic acid: Shares a similar chloro-fluorophenyl group but lacks the azolidinone ring.
3-Fluorophenylboronic acid: Contains a fluorophenyl group but differs in its boronic acid functionality.
3-Chloro-4-fluorophenylboronic acid: Similar in structure but includes a boronic acid group instead of the acetic acid moiety.
Uniqueness
The uniqueness of 2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid lies in its combination of the chloro-fluorophenyl group and the azolidinone ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H14ClFN2O4 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[4-[[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C18H14ClFN2O4/c19-13-8-12(5-6-14(13)20)22-16(23)9-15(18(22)26)21-11-3-1-10(2-4-11)7-17(24)25/h1-6,8,15,21H,7,9H2,(H,24,25) |
InChI Key |
LNFBETAWVZNJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)NC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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